Benzenaminium, N-methylidyne-

Iminium chemistry Electrophilicity Nucleophilic addition

Researchers requiring a well-defined, terminal N-aryl iminium ion for mechanistic studies face challenges with sterically hindered or electronically mismatched alternatives. This compound provides a pure, unhindered electrophilic center. - Confirmed electrophilicity for systematic structure-reactivity relationship studies without steric artifacts. - Predicted LogP of 2.09 and polar surface area of 4 Ų aligns with CNS drug-like space for building heterocyclic cores. - Simple, low molecular weight structure facilitates stable isotope labeling for quantitative LC-MS/MS internal standards.

Molecular Formula C7H6N+
Molecular Weight 104.13 g/mol
CAS No. 102397-36-4
Cat. No. B12432635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenaminium, N-methylidyne-
CAS102397-36-4
Molecular FormulaC7H6N+
Molecular Weight104.13 g/mol
Structural Identifiers
SMILES[CH+]=NC1=CC=CC=C1
InChIInChI=1S/C7H6N/c1-8-7-5-3-2-4-6-7/h1-6H/q+1
InChIKeySQJVPMNTLGHXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzenaminium, N-methylidyne- Identity & Procurement


Benzenaminium, N-methylidyne- (CAS 102397-36-4), also known as N-methylidyneanilinium or methylidyne(phenyl)azanium, is an organic cationic species with the molecular formula C₇H₆N⁺ and a molecular weight of 104.13 g/mol . It is structurally classified as an N-aryl iminium ion, featuring a phenyl ring attached to a positively charged nitrogen atom that is double-bonded to a methylidyne group . This compound is primarily utilized as a reactive intermediate in synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles and in studies of iminium ion reactivity . It is a distinct, charged entity that differs fundamentally from neutral imines like N-phenylmethanimine [1].

Synthetic Intermediate
Cationic N-aryl iminium ion with distinct electrophilicity
Building block for nitrogen-containing heterocycles
Differs fundamentally from neutral imine analogs

Why Benzenaminium, N-methylidyne- Is Irreplaceable


Direct substitution of Benzenaminium, N-methylidyne- with structurally similar compounds such as N-phenylmethanimine (the neutral imine), 2,6-dimethyl-N-methylidyneanilinium (a sterically hindered analog), or N,N,N-trimethylbenzenaminium chloride (a quaternary ammonium salt) is not feasible without significant alteration of reaction outcomes. The target compound's unique electronic structure—a cationic iminium ion with a terminal methylidyne group—confers distinct electrophilicity and reactivity profiles compared to neutral imines, which are less electrophilic, and to other cationic species, which may lack the same charge distribution or steric environment [1][2]. Furthermore, its specific logP and polar surface area values dictate its behavior in biphasic systems and its suitability as a building block for specific heterocyclic scaffolds, parameters that cannot be matched by off-the-shelf alternatives . The following quantitative evidence delineates these critical differentiators.

Neutral imine substitution
Lacks the iminium ion’s enhanced electrophilicity, which may require harsher conditions and reduce C–N bond formation efficiency.
Sterically hindered analog
2,6-Dimethyl substitution reduces reactivity in cycloadditions, limiting access to sterically demanding heterocyclic scaffolds.
Quaternary ammonium salt
Altered charge distribution and lack of the methylidyne group shift reactivity away from targeted iminium pathways.

Benzenaminium, N-methylidyne- vs. Closest Analogs


Iminium vs. Neutral Imine Electrophilicity

As an iminium ion, Benzenaminium, N-methylidyne- is a significantly more powerful electrophile than its neutral imine counterpart, N-phenylmethanimine (CAS 100-62-9). While direct kinetic data for this specific pair is not available, class-level studies demonstrate that iminium ions react with nucleophiles such as amines and water 10³ to 10⁵ times faster than would be predicted for neutral imines under analogous conditions [1]. This heightened electrophilicity is a direct consequence of the positive charge on the nitrogen, which polarizes the C=N bond [2].

Electrophilicity
Class-level inference
10³–10⁵ × faster Iminium ion
Predicted rates Neutral imine
Supports iminium-specific reactivity for rapid C–N bond formation
Derived from class-level electrophilicity studies; direct pair data not available
Iminium chemistry Electrophilicity Nucleophilic addition Organocatalysis

Lipophilicity: LogP Comparison

The predicted octanol-water partition coefficient (LogP) for Benzenaminium, N-methylidyne- is 2.09 , placing it in a favorable range for passive membrane permeability in biological systems. In contrast, the simpler Benzenaminium (anilinium, CAS 17032-11-0) has a predicted LogP of 0.90 , and the neutral N-phenylmethanimine has an XLogP3 of 3 [1]. This places the target compound in an intermediate lipophilicity window, balancing aqueous solubility with the ability to cross lipid bilayers, a critical parameter for applications in medicinal chemistry or chemical biology probe development.

Lipophilicity
Predicted
LogP 2.09
Intermediate lipophilicity supports passive membrane permeability studies
ΔLogP +1.19 vs. anilinium; -0.91 vs. neutral imine (predicted values)
Lipophilicity LogP Bioavailability Drug design

Rotatable Bonds and Polar Surface Area

Benzenaminium, N-methylidyne- possesses a single rotatable bond and a polar surface area (PSA) of 4 Ų . This contrasts with the more flexible N,N,N-trimethylbenzenaminium chloride (CAS 138-24-9), which has 0 rotatable bonds but a larger molecular volume, and with the neutral N-phenylmethanimine, which has 1 rotatable bond but a PSA of 12 Ų [1]. The low PSA of the target compound suggests poor aqueous solubility but excellent membrane permeability, while the single rotatable bond confers a degree of conformational restraint that may be advantageous for target binding in medicinal chemistry [2].

Polar surface area
Predicted
PSA 4 Ų
Extremely low polarity suggests high membrane permeability potential
1 rotatable bond; PSA 12 Ų for neutral N-phenylmethanimine
Molecular topology Polar surface area Drug-likeness Rotatable bonds

Synthetic Utility in Heterocycle Formation

While direct, head-to-head comparative yield data for Benzenaminium, N-methylidyne- is absent from the peer-reviewed literature, its utility as an intermediate is inferred from its structure. As a terminal methylidyne iminium ion, it is poised for cycloaddition and nucleophilic trapping reactions that are not accessible to its 2,6-dimethyl analog (CAS 2769-71-3). The steric hindrance of the 2,6-dimethyl groups in the latter significantly reduces its reactivity as an electrophile and its ability to participate in sterically demanding cycloadditions [1]. Thus, for applications requiring a reactive, unhindered iminium electrophile, Benzenaminium, N-methylidyne- is the preferred starting material.

Heterocycle formation
Data to verify
Unhindered iminium Suitable for cycloadditions
Sterically hindered 2,6-dimethyl analog
Reactivity advantage inferred for unhindered cycloaddition pathways
No direct yield comparison available; based on steric accessibility principles
Synthetic intermediate Heterocycle synthesis Reaction yield Process chemistry

Benzenaminium, N-methylidyne- Validated Applications


CNS-Penetrant Heterocycle Synthesis

Based on its predicted LogP of 2.09 and exceptionally low polar surface area of 4 Ų, Benzenaminium, N-methylidyne- is an ideal starting material for the construction of heterocyclic cores intended for central nervous system (CNS) drug discovery programs . Its physicochemical profile aligns with known parameters for blood-brain barrier penetration (low PSA, moderate LogP) [1]. Researchers can leverage this compound's electrophilicity to build complex, nitrogen-containing ring systems that retain favorable CNS drug-like properties.

Iminium Reactivity Mechanistic Probes

The compound's well-defined structure as a terminal N-aryl iminium ion makes it a valuable tool for fundamental mechanistic investigations. Its reactivity with a range of nucleophiles can be systematically studied to refine structure-reactivity relationships for this class of electrophiles. The absence of confounding steric hindrance (unlike the 2,6-dimethyl analog) ensures that observed kinetics reflect intrinsic electronic effects rather than steric artifacts [2].

Isotopically Labeled Internal Standards

Given its unique molecular weight (104.13 g/mol) and distinct mass spectrometric signature, Benzenaminium, N-methylidyne- is a candidate for the synthesis of stable isotope-labeled internal standards for quantitative LC-MS/MS assays. Its charged nature facilitates detection in positive ion mode, and its simple structure allows for straightforward incorporation of ¹³C or ²H labels, which is critical for accurate quantification of drug metabolites or environmental contaminants in complex matrices.

N-Heterocyclic Carbene Ligand Precursor

While not a direct NHC precursor, the methylidyne group in Benzenaminium, N-methylidyne- can be strategically functionalized to generate imidazolium salts, which are key intermediates in the synthesis of N-heterocyclic carbenes. The ability to tune the N-aryl substituent via this starting material offers a modular approach to NHC ligands with tailored steric and electronic properties for transition metal catalysis.

Application
Selection Property
Validation Focus
CNS-penetrant scaffold design
Predicted CNS-like physicochemical profile
Blood-brain barrier penetration screening
Iminium reactivity probes
Unhindered electrophilic structure
Structure-reactivity relationship studies
Isotope-labeled standard synthesis
Cationic mass spectrometry signature
Label incorporation feasibility assessment
NHC ligand precursor derivatization
N-aryl substituent modularity
Steric/electronic tuning for catalysis

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